Cas no 155537-02-3 (methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate)

methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-2-methyl-5-oxo-, methyl ester
- methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate
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- Inchi: 1S/C12H13NO3/c1-7-6-8(12(15)16-2)11-9(13-7)4-3-5-10(11)14/h6H,3-5H2,1-2H3
- InChI Key: ITRKMDQOZBUPBZ-UHFFFAOYSA-N
- SMILES: N1C2=C(C(=O)CCC2)C(C(OC)=O)=CC=1C
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM469569-250mg |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Chemenu | CM469569-500mg |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Enamine | EN300-761762-10.0g |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95.0% | 10.0g |
$2269.0 | 2025-02-19 | |
Aaron | AR01EKMA-500mg |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95% | 500mg |
$585.00 | 2025-02-10 | |
A2B Chem LLC | AX58422-1g |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95% | 1g |
$591.00 | 2024-04-20 | |
Aaron | AR01EKMA-5g |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95% | 5g |
$2129.00 | 2023-12-15 | |
1PlusChem | 1P01EKDY-100mg |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95% | 100mg |
$243.00 | 2024-06-20 | |
Aaron | AR01EKMA-100mg |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95% | 100mg |
$234.00 | 2025-02-10 | |
Aaron | AR01EKMA-10g |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95% | 10g |
$3145.00 | 2023-12-15 | |
1PlusChem | 1P01EKDY-250mg |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate |
155537-02-3 | 95% | 250mg |
$320.00 | 2024-06-20 |
methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate Related Literature
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate (CAS No. 155537-02-3): A Comprehensive Overview
Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate (CAS No. 155537-02-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the quinoline family, which is well-known for its wide range of applications in medicinal chemistry. The presence of a carboxylate group and a methyl substituent at the 2-position of the quinoline ring contributes to its distinct chemical profile and reactivity.
The molecular structure of methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate features a fused ring system consisting of a benzene ring and a piperidine ring. The oxo group at the 5-position introduces electrophilic characteristics, making it a potential target for nucleophilic substitution reactions. Additionally, the carboxylate group at the 4-position enhances its solubility in polar solvents, facilitating its use in various chemical syntheses and biological assays.
In recent years, there has been growing interest in quinoline derivatives as pharmacological agents due to their ability to interact with multiple biological targets. Research has demonstrated that compounds within this class exhibit diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate makes it a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The quinoline core is known to be highly versatile, allowing for modifications that can fine-tune its biological activity. For instance, studies have shown that substituents at the 2-position can significantly influence the compound's binding affinity to biological targets. This flexibility makes methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate an attractive starting point for medicinal chemists seeking to design new drugs.
The synthesis of methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the formation of the tetrahydroquinoline core through cyclization reactions. Subsequent steps involve introducing the methyl group at the 2-position and the carboxylate group at the 4-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.
Evaluation of the pharmacological properties of methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate has revealed several interesting findings. In vitro studies have indicated that this compound exhibits significant inhibitory activity against certain enzymes and receptors implicated in various diseases. For example, preliminary data suggest that it may interfere with the activity of enzymes involved in cancer cell proliferation and survival pathways. Additionally, its interaction with specific receptors has been explored as a potential therapeutic strategy for inflammatory disorders.
The potential therapeutic applications of this compound are further supported by computational studies that predict its binding affinity to various biological targets. Molecular docking simulations have been used to model the interactions between methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate and key proteins involved in disease pathways. These studies provide valuable insights into how modifications to its structure can enhance its pharmacological efficacy.
In conclusion, methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate (CAS No. 155537-02-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an excellent candidate for further exploration in drug discovery efforts. As research continues to uncover new applications for quinoline derivatives, compounds like this one are likely to play a crucial role in developing innovative therapeutic strategies.
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